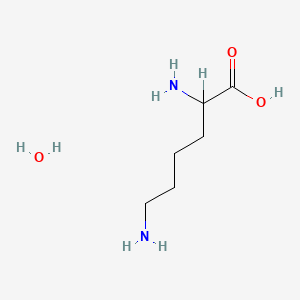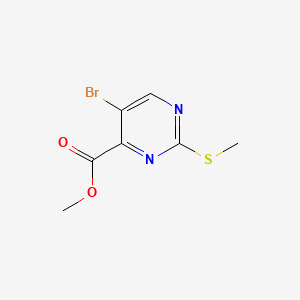
DL-リシン一水和物
概要
説明
DL-Lysine monohydrate is a racemic mixture of the D- and L- enantiomers of lysine, an essential amino acid. It is commonly used in various scientific and industrial applications due to its unique properties. Lysine is crucial for protein synthesis, enzyme function, and other metabolic processes in living organisms .
科学的研究の応用
DL-Lysine monohydrate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polylysine polymers and other lysine-based compounds.
Biology: Essential for studying protein synthesis and enzyme functions.
Medicine: Investigated for its potential in treating herpes simplex virus and osteoporosis.
Industry: Utilized in the production of biodegradable polymers and as a nutritional supplement in animal feed
作用機序
Target of Action
DL-Lysine monohydrate is a racemic mixture of the D- and L- enantiomers of lysine . The primary targets of DL-Lysine monohydrate are proteins, particularly those of the herpes simplex virus which are rich in L-arginine .
Mode of Action
DL-Lysine monohydrate interacts with its targets by affecting the amino acid ratio of L-arginine to lysine in the tissue culture media . When this ratio is high, the replication of the herpes simplex virus and its cytopathogenicity are enhanced .
Biochemical Pathways
DL-Lysine monohydrate affects the aspartate-derived amino acid pathway, which produces four essential amino acids: lysine, threonine, isoleucine, and methionine . The key genes of this pathway, aspartate kinase (AK) and dihydrodipicolinate synthase (DHDPS), have been cloned from Arabidopsis . DL-Lysine monohydrate may be used to construct polylysine polymers useful to produce lysine-based polypeptide gels and films .
Pharmacokinetics
It is known that dl-lysine monohydrate is soluble in water , which suggests that it could be readily absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of DL-Lysine monohydrate’s action are primarily seen in its potential anti-herpes simplex virus activity . By affecting the amino acid ratio of L-arginine to lysine, DL-Lysine monohydrate can inhibit the replication of the herpes simplex virus and its cytopathogenicity .
準備方法
Synthetic Routes and Reaction Conditions: DL-Lysine monohydrate can be synthesized through several methods. One common approach involves the resolution of racemic lysine using chiral acids or bases. Another method includes the direct synthesis from precursor compounds such as 2,6-diaminohexanoic acid .
Industrial Production Methods: In industrial settings, DL-Lysine monohydrate is often produced via fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce lysine, which is then extracted and purified to obtain the monohydrate form .
化学反応の分析
Types of Reactions: DL-Lysine monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lysine derivatives.
Reduction: Reduction reactions can modify the amino groups.
Substitution: The amino groups can participate in substitution reactions to form different lysine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions.
Major Products:
Oxidation: Produces lysine derivatives with modified functional groups.
Reduction: Results in reduced lysine compounds.
Substitution: Forms various lysine-based compounds with different functional groups.
類似化合物との比較
- L-Lysine monohydrate
- D-Lysine monohydrate
- DL-Ornithine monohydrochloride
- DL-2,3-Diaminopropionic acid monohydrochloride
Comparison: DL-Lysine monohydrate is unique due to its racemic nature, containing both D- and L- enantiomers. This property allows it to be used in a broader range of applications compared to its individual enantiomers. For example, DL-Lysine can be used to construct polylysine polymers, which are useful in producing lysine-based polypeptide gels and films .
特性
IUPAC Name |
2,6-diaminohexanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.H2O/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRUTVAFDWTKGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370387 | |
| Record name | DL-Lysine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885701-25-7 | |
| Record name | Lysine monohydrate, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885701257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Lysine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LYSINE MONOHYDRATE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2RV278UQA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![7-Methylbenzo[d]isoxazol-3-ol](/img/structure/B1586163.png)

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1586165.png)


